molecular formula C15H20N2O4 B13685748 Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate

Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate

Cat. No.: B13685748
M. Wt: 292.33 g/mol
InChI Key: DYNRAEMNDVICPY-UHFFFAOYSA-N
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Description

Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate is a chemical compound with a complex structure that includes a picolinate moiety and a cyclopropyl group. The compound is often used in organic synthesis and medicinal chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate typically involves multiple steps. One common method starts with the preparation of the cyclopropylamine derivative, which is then protected with a Boc (tert-butoxycarbonyl) group. This intermediate is then reacted with methyl 5-bromopicolinate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the picolinate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways. The picolinate moiety can interact with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[1-(Boc-amino)cyclopropyl]benzoate
  • Methyl 5-[1-(Boc-amino)cyclopropyl]nicotinate
  • Methyl 5-[1-(Boc-amino)cyclopropyl]isonicotinate

Uniqueness

Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate is unique due to the presence of the picolinate moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and medicinal chemistry applications compared to its analogs.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyridine-2-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-14(2,3)21-13(19)17-15(7-8-15)10-5-6-11(16-9-10)12(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19)

InChI Key

DYNRAEMNDVICPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)C(=O)OC

Origin of Product

United States

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